molecular formula C26H18N4O8S B4791625 2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide

Cat. No.: B4791625
M. Wt: 546.5 g/mol
InChI Key: VYDIYHAJOAVKBO-UHFFFAOYSA-N
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Description

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide typically involves multi-step organic reactions. One common approach is the nitration of benzamide derivatives, followed by sulfonylation and subsequent coupling reactions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .

Industrial Production Methods

the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological systems. The benzamide moiety can interact with proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide is unique due to its combination of nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

2-nitro-N-[4-[4-[(2-nitrobenzoyl)amino]phenyl]sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O8S/c31-25(21-5-1-3-7-23(21)29(33)34)27-17-9-13-19(14-10-17)39(37,38)20-15-11-18(12-16-20)28-26(32)22-6-2-4-8-24(22)30(35)36/h1-16H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIYHAJOAVKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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